lynamicin D
Description
Discovery and Isolation from Marine Actinomycetes
The discovery of lynamicin D is rooted in the exploration of marine microbial diversity. Actinomycetes, a group of bacteria known for their ability to produce a wide array of secondary metabolites, have been a particularly fruitful source for novel chemical entities.
This compound has been isolated from at least two distinct marine actinomycete strains. One of the initial discoveries involved the strain designated NPS12745 , which was isolated from a marine sediment sample collected in Mission Bay, San Diego, California. sulab.orgnih.gov Through 16S rRNA sequence analysis, NPS12745 was identified as a novel strain belonging to the proposed genus Marinispora. sulab.orgnih.gov
Another significant producer of this compound is the deep-sea-derived strain Streptomyces sp. SCSIO 03032 . nih.govcas.cn This strain was isolated from a sediment sample collected at a depth of 3412 meters from the Bay of Bengal in the Indian Ocean. cas.cn Further taxonomic analysis has led to the proposal that strain SCSIO 03032, along with a closely related strain, represents a novel species named Streptomyces marincola sp. nov. frontiersin.org The genome of Streptomyces sp. SCSIO 03032 has been sequenced, revealing 29 putative biosynthetic gene clusters, indicating its potential to produce a diverse range of natural products, including the lynamicins. nih.gov
| Producer Strain | Isolation Location | Proposed Genus/Species |
| NPS12745 | Marine sediment, Mission Bay, San Diego, CA | Marinispora |
| Streptomyces sp. SCSIO 03032 | Deep-sea sediment (-3412 m), Bay of Bengal, Indian Ocean | Streptomyces marincola sp. nov. |
The production of this compound from these marine actinomycetes requires specific fermentation and extraction protocols.
For the NPS12745 strain, fermentation was carried out, and the resulting culture broth was a primary source for the isolation of lynamicins. sulab.org The extraction process involved treating the combined culture broth with acetone, followed by extraction with ethyl acetate (B1210297). sulab.org The crude extract was then subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for the separation and purification of the lynamicin compounds. sulab.org A solvent gradient of methanol (B129727) and water was employed to elute the compounds, with this compound being one of the components isolated through this method. sulab.org
In the case of Streptomyces sp. SCSIO 03032 , cultivation in a modified A1BFe + C medium was found to be effective for the production of lynamicins, among other compounds. cas.cn For the isolation of lynamicins F and G, solid phase extraction using XAD-16 resin was utilized. mdpi.com Another general approach for extracting metabolites from Streptomyces fermentation involves filtering the broth and then using a solvent like ethyl acetate to separate the desired compounds from the aqueous phase. researchgate.net
Co-isolation of this compound within the Lynamicin Family (A-E, F, G)
This compound is part of a larger family of related chlorinated bisindole pyrrole (B145914) compounds. sulab.orgnih.gov During the isolation process from the producer strains, this compound is often found alongside its congeners.
From the fermentation of NPS12745 , lynamicins A, B, C, and E were co-isolated with this compound. sulab.orgnih.gov These compounds share a core bisindole pyrrole structure but differ in their chlorination patterns and other substitutions. sulab.org
The Streptomyces sp. SCSIO 03032 strain has also been shown to produce a range of lynamicins. Lynamicin A and D were co-isolated with spiroindimicins A-D from this strain. cas.cn Further investigation of the metabolites from this strain led to the isolation of two more members of the family, lynamicin F and lynamicin G, along with new bisindole alkaloids called indimicins. mdpi.comacs.org This co-production highlights the shared biosynthetic pathways that likely give rise to this diverse family of compounds. rsc.orgrsc.org
The known members of the lynamicin family isolated from these marine actinomycetes are summarized below:
| Lynamicin | Producer Strain(s) |
| Lynamicin A | NPS12745, Streptomyces sp. SCSIO 03032 |
| Lynamicin B | NPS12745 |
| Lynamicin C | NPS12745 |
| This compound | NPS12745, Streptomyces sp. SCSIO 03032 |
| Lynamicin E | NPS12745 |
| Lynamicin F | Streptomyces sp. SCSIO 03032 |
| Lynamicin G | Streptomyces sp. SCSIO 03032 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17Cl2N3O4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
dimethyl 3,4-bis(5-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-32-23(30)21-19(15-9-27-17-5-3-11(25)7-13(15)17)20(22(29-21)24(31)33-2)16-10-28-18-6-4-12(26)8-14(16)18/h3-10,27-29H,1-2H3 |
InChI Key |
YYBKJQDTRQASSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=C2C=C(C=C3)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Synonyms |
lynamicin D |
Origin of Product |
United States |
Biosynthesis of Lynamicin D
Proposed Biosynthetic Pathway from Tryptophan Derivatives (e.g., Halogenated Tryptophan Dimers)
The biosynthetic origin of the lynamicin D core skeleton is hypothesized to derive from tryptophan. sulab.org This proposal is supported by the biosynthesis of structurally related bisindole pyrroles, such as chromopyrrolic acid. sulab.org The pathway commences with L-tryptophan, which undergoes halogenation, a common modification in marine-derived natural products. sulab.org Specifically, the biosynthesis is thought to involve the dimerization of halogenated tryptophan units to form the characteristic 3,4-diindolylpyrrole core. rsc.org
Investigations into the biosynthesis of the related rebeccamycin (B1679247) family of alkaloids provide a model for the initial steps. This process begins with the halogenation of L-tryptophan to create 7-chloro-L-tryptophan. frontiersin.org Subsequently, two molecules of this halogenated tryptophan derivative undergo oxidative dimerization and cyclization to form a bisindole pyrrole (B145914) scaffold, analogous to the core of this compound. researchgate.netrsc.org In the case of this compound, the precursor is believed to be 5-chloro-L-tryptophan. researchgate.netrsc.org The co-isolation of this compound with spiroindimicins, which are also tryptophan-derived, further supports the hypothesis that they share a common biogenesis from halogenated tryptophan dimers. rsc.orgsemanticscholar.org
The general proposed sequence is as follows:
Halogenation: L-tryptophan is chlorinated, likely at the 5-position of the indole (B1671886) ring, to yield 5-chloro-L-tryptophan.
Oxidative Dimerization: Two molecules of 5-chloro-L-tryptophan are oxidatively coupled to form a symmetrical bisindole pyrrole structure. sulab.org This process leads to the formation of the central pyrrole ring linking the two chlorinated indole moieties.
Identification and Characterization of Key Enzymatic Transformations
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in its native producer, key transformations have been identified through studies of related pathways and biomimetic synthesis. rsc.orgsemanticscholar.org
The initial and crucial step is the halogenation of tryptophan. This reaction is catalyzed by a class of enzymes known as halogenases. frontiersin.org In the biosynthesis of similar compounds like rebeccamycin, a flavin-dependent tryptophan 7-halogenase, RebH, is responsible for chlorinating tryptophan at the 7-position. frontiersin.org It is proposed that a similar halogenase, likely a tryptophan 5-halogenase, is involved in the this compound pathway. frontiersin.org
Following halogenation, the next key transformation is the oxidative dimerization of the chlorinated tryptophan units. In the rebeccamycin pathway, this is a multi-step process involving at least two enzymes:
An L-amino acid oxidase (L-AAO), RebO, converts 7-chloro-L-tryptophan into its corresponding imine. frontiersin.org
A peroxidase, RebD, then catalyzes the dimerization of two molecules of the imine intermediate to form dichlorochromopyrrolic acid. frontiersin.org
A similar enzymatic logic is proposed for this compound, starting from 5-chloro-L-tryptophan. Biomimetic syntheses have successfully utilized a one-pot, two-enzyme system to produce the bis-indole precursor of spiroindimicins, highlighting the feasibility of this enzymatic approach. researchgate.netresearchgate.net However, the specific enzymes responsible for the final oxidative spirocyclization step that converts this compound into spiroindimicins have not yet been identified. rsc.orgsemanticscholar.orgrsc.org
Table 1: Key Proposed Enzymatic Steps in this compound Biosynthesis
| Step | Transformation | Proposed Enzyme Class | Example from Related Pathways |
| 1 | Chlorination of L-Tryptophan | Tryptophan Halogenase | RebH (Tryptophan 7-halogenase) |
| 2 | Oxidative conversion of chlorinated tryptophan | L-amino acid oxidase (L-AAO) | RebO |
| 3 | Dimerization and cyclization to form bisindole pyrrole | Peroxidase | RebD |
This compound as a Biosynthetic Precursor to Spiroindimicin Alkaloids (e.g., Spiroindimicin A, H)
This compound is considered a direct biosynthetic precursor to the spiroindimicin family of alkaloids. rsc.orgsemanticscholar.org Spiroindimicins are complex, non-planar molecules characterized by a congested spirocyclic stereocenter, which sets them apart from the planar structure of this compound. semanticscholar.orgrsc.org Biosynthetic investigations have shown that this compound, which is often co-isolated with spiroindimicins, is a viable precursor. rsc.orgsemanticscholar.org
The proposed transformation involves an intramolecular oxidative spirocyclization of the this compound scaffold. semanticscholar.org This key step transforms one of the indole rings into a spiroindolenine, creating the defining C-3' quaternary spirocenter of the spiroindimicins. rsc.orgsemanticscholar.org Specifically, the biosynthesis is thought to proceed via a spirocyclization from the C-3′ position of one indole unit onto either the C-5′′ or C-2′′ position of the adjacent indole ring. rsc.orgsemanticscholar.org
Formation of Spiroindimicin A: This isomer, which has a rsc.orgresearchgate.net spiro-ring skeleton, is proposed to form through a C3'-C5'' bond formation. researchgate.netsemanticscholar.org
Formation of Spiroindimicin H: This deschloro congener of Spiroindimicin A is also derived from a lynamicin-type precursor, ultimately forming via a similar C3'-C5'' linkage. semanticscholar.org The deschloro nature of Spiroindimicin H results from the use of L-tryptophan instead of a halogenated derivative in a mutant strain with an inactivated halogenase gene. rsc.org
While this precursor-product relationship is well-supported, the enzyme or enzymes that catalyze this crucial oxidative spirocyclization step remain unelucidated. rsc.orgsemanticscholar.orgrsc.org Attempts to replicate this biomimetic oxidative spirocyclization from this compound to spiroindimicin A in laboratory settings have been challenging, underscoring the complexity of the enzymatic machinery involved in the natural pathway. rsc.orgrsc.orgresearchgate.net
Total Synthesis Approaches to this compound
The first total synthesis of this compound was a crucial achievement that facilitated deeper investigation into its biological properties. researchgate.netmdpi.com The developed strategies primarily revolve around the construction of the central bisindole pyrrole framework.
A key and widely adopted strategy for assembling the bisindole pyrrole skeleton of this compound is the palladium-catalyzed Suzuki coupling reaction. researchgate.netatlasofscience.orgnih.gov This approach involves the cross-coupling of a dihalogenated pyrrole core with two equivalents of an appropriately functionalized indole boronic acid or ester derivative.
The first total synthesis, reported in 2017, utilized a Suzuki coupling to connect the indole moieties to the pyrrole core. mdpi.comrsc.org In this seminal work, the synthesis commenced with the preparation of two key building blocks: a 3,4-dibromopyrrole dicarboxylate and an N-protected 5-chloro-3-indolylboronic ester. mdpi.comrsc.org
The synthesis of the dibrominated pyrrole intermediate began with commercially available pyrrole-2-methylester. rsc.org This starting material underwent a sequence of reactions including a Vilsmeier-Haack reaction, oxidation, Fischer esterification, and finally bromination to yield the desired 3,4-dibromopyrrole derivative. mdpi.com Concurrently, the indole coupling partner was prepared from 5-chloro-1H-indole, which was first iodinated and then protected with a Boc group. mdpi.com Subsequent palladium-catalyzed borylation afforded the necessary indole boronic ester. mdpi.com
The crucial Suzuki coupling of these two fragments, catalyzed by a palladium complex, successfully formed the desired carbon-carbon bonds, linking the two indole rings to the central pyrrole core. mdpi.comrsc.org The final step of the synthesis involved the removal of the Boc protecting groups under acidic conditions to furnish this compound. rsc.org This synthetic route was scalable, allowing for the preparation of over 1.7 grams of this compound. rsc.org
A summary of a representative Suzuki coupling-based approach is presented below:
| Precursor 1 | Precursor 2 | Key Reaction | Product | Ref |
| 3,4-dibromopyrrole-2,5-dicarboxylate | N-Boc-5-chloro-3-indolylboronic ester | Suzuki Coupling | N,N'-di-Boc-lynamicin D | mdpi.comrsc.org |
Subsequent efforts have further refined this strategy, for instance, by employing an efficient Iridium-catalyzed C-H borylation to prepare the indole boronic ester from 5-chloroindole (B142107). rsc.org
Inspired by the proposed biosynthetic pathway of lynamicins, researchers have explored biomimetic and semi-synthetic routes to this compound. These approaches often leverage enzymatic transformations to construct key intermediates or the final product.
A notable semi-synthesis of this compound starts from 5-chloro-L-tryptophan. rsc.org This method follows the biosynthetic pathway by first employing enzymatic reactions to achieve the dimerization and cyclization of the 5-chloro-L-tryptophan starting material. rsc.org This enzymatic cascade leads to the formation of the carboxylic acid analogue of this compound. rsc.org The synthesis is then completed by esterification of the carboxylic acid groups, for example, using TMSCHN2 in methanol (B129727), to yield this compound. rsc.org This two-step process from 5-chloro-L-tryptophan provides a more direct route to the natural product. rsc.org
More recently, an efficient and biomimetic synthetic approach to this compound and its analogues was discovered. nih.govdntb.gov.ua This strategy involves a one-pot reaction that forms two C-N bonds and one C-C bond to construct the characteristic pyrrole ring from indole precursors. nih.gov
The efficiency of the reported synthetic routes to this compound varies. The initial total synthesis via Suzuki coupling achieved a 76% yield for the key coupling step and a 97% yield for the final deprotection. rsc.org Another report cites a 73% yield over the final two steps. mdpi.com The semi-synthetic approach from 5-chloro-L-tryptophan afforded this compound in a 37% yield over two steps. rsc.org The scalability of the Suzuki coupling route has been demonstrated by the synthesis of gram-scale quantities of this compound, which is crucial for extensive biological evaluation. rsc.org
As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, for the synthesis of chiral analogues or related natural products like spiroindimicins, stereoselectivity becomes a critical aspect. nih.govresearchgate.net
| Synthetic Approach | Key Features | Reported Yields | Scalability | Ref |
| Suzuki Coupling | Step-wise construction of the bisindole pyrrole skeleton. | 76% for coupling, 97% for deprotection. | Demonstrated on a gram scale. | rsc.orgrsc.org |
| Semi-synthesis from 5-chloro-L-Tryptophan | Biomimetic enzymatic dimerization/cyclization. | 37% over two steps. | Not explicitly detailed. | rsc.org |
| One-pot Biomimetic Synthesis | Convergent formation of the pyrrole ring. | Not explicitly detailed for this compound. | Not explicitly detailed. | nih.govdntb.gov.ua |
Design and Chemical Synthesis of this compound Analogues and Derivatives
The development of synthetic routes to this compound has enabled the design and synthesis of a variety of analogues and derivatives. These efforts are aimed at exploring the structure-activity relationships (SAR) and identifying new compounds with improved or novel biological activities.
Researchers have systematically modified various parts of the this compound scaffold to understand their influence on its biological properties. These modifications include:
Halogen Substitution: The chlorine atoms on the indole rings are a key feature of this compound. Analogues with different halogen substitutions or without halogens have been synthesized to probe the role of these atoms in bioactivity. For instance, the synthesis of lynamicin A, which has one less chlorine atom, has been achieved. rsc.org
Indole N-Substitution: The indole nitrogen atoms have been functionalized with different protecting groups (e.g., Boc, Ts) during synthesis. rsc.org While often removed to yield the natural product, the synthesis of N-methylated analogues like lynamicin F and G has been noted, which showed no significant antibiotic or cytotoxic activity, highlighting the importance of the N-H bond. rsc.org
Pyrrole Core Modifications: Alterations to the pyrrole core, such as changing the ester groups to carboxylic acids, have been explored, particularly in the context of biomimetic synthesis. rsc.org
The synthetic strategies for creating this compound analogues leverage the same powerful chemical reactions used for the total synthesis of the natural product itself.
Suzuki Coupling: This reaction is highly versatile for introducing a wide variety of substituted indoles into the lynamicin framework. By simply changing the boronic ester coupling partner, a diverse library of analogues with different substituents on the indole rings can be generated.
C-H Functionalization: Modern C-H functionalization techniques have been employed to streamline the synthesis of key intermediates. rsc.orgsemanticscholar.org For example, iridium-catalyzed C-H borylation of indoles provides a direct route to the boronic esters needed for Suzuki coupling. rsc.org This allows for the late-stage introduction of diversity into the molecule.
Biomimetic Approaches: The one-pot biomimetic synthesis offers a rapid way to generate a range of 3,4-diindolylpyrrole-2,5-dicarboxylate derivatives by varying the starting indole precursors. nih.govdntb.gov.ua
Post-Synthetic Modification: While less common, functional groups on a synthesized this compound analogue could potentially be further modified. For example, the ester groups on the pyrrole ring could be hydrolyzed to carboxylic acids and then coupled to amines to form amides.
The synthesis of 'iso-lynamicin' type precursors, where the connectivity of the indole rings to the pyrrole core is altered, has also been explored as a strategy to access different structural isomers and related complex alkaloids. rsc.org
Structural Elucidation and Definitive Characterization of Lynamicin D
Advanced Spectroscopic Methodologies
The structural puzzle of lynamicin D was pieced together using a suite of powerful spectroscopic tools. Each technique provided crucial information, which, when combined, led to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the carbon skeleton and the proton environments within the this compound molecule. Both ¹H and ¹³C NMR data have been reported, revealing a symmetrical structure. sulab.org
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays a set of distinct signals that correspond to the different protons in the molecule. rsc.orgrsc.org The data from various studies are in agreement, confirming the reproducibility of the findings. rsc.org Key signals include those for the pyrrole (B145914) NH proton, aromatic protons on the indole (B1671886) rings, and the methyl ester protons. rsc.orgrsc.org
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms confirm the presence of the pyrrole ring, the two 5-chloroindole (B142107) moieties, and the methyl ester groups. rsc.orgrsc.org The symmetry of the molecule is evident from the number of distinct carbon signals observed. sulab.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (150 MHz, CDCl₃) | |
|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) |
| 9.98 | s | 160.7 |
| 7.94 | s | 133.9 |
| 7.15 | s | 128.5 |
| 6.95-6.92 | m | 125.9 |
| 6.73 | d (J = 2.7 Hz) | 125.3 |
| 3.73 | s | 124.7 |
| 122.5 | ||
| 121.9 | ||
| 119.4 | ||
| 112.1 | ||
| 108.2 | ||
| 51.9 |
Data sourced from Li and Liu (2024). rsc.org
Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in establishing the connectivity between different parts of the molecule. For instance, HMBC correlations were observed from the methyl ester protons to the C-2 carbon of the pyrrole ring, confirming the placement of the ester groups. sulab.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) analysis has been employed to precisely determine the molecular formula of this compound. rsc.org This technique measures the mass-to-charge ratio of ions with very high accuracy.
The HRMS data for this compound revealed a sodium adduct ion [M+Na]⁺ with a measured value of 504.0475. This is in close agreement with the calculated value of 504.0488 for the molecular formula C₂₄H₁₇Cl₂N₃O₄Na, thus confirming the elemental composition of the molecule. rsc.org The isotopic distribution pattern observed in the mass spectrum was also consistent with the presence of two chlorine atoms. sulab.org
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic structure and functional groups present in this compound.
The UV-Vis spectrum of this compound, recorded in methanol (B129727), shows absorption maxima (λmax) at 209, 229, and 258 nm, with a shoulder at 300 nm. sulab.org These absorptions are characteristic of the conjugated π-electron system of the bis-indole pyrrole chromophore.
The IR spectrum, typically recorded using a potassium bromide (KBr) pellet, reveals the presence of specific functional groups through their characteristic vibrational frequencies. rsc.org Key absorptions for this compound include a broad band around 3419 cm⁻¹, corresponding to N-H stretching vibrations of the pyrrole and indole rings. rsc.org Sharp peaks at 1715 and 1698 cm⁻¹ are indicative of the C=O stretching of the methyl ester groups. rsc.org Other significant absorptions are observed in the fingerprint region, corresponding to various C-C and C-N stretching and bending vibrations. rsc.org
Table 2: Key IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value |
|---|---|---|
| IR (KBr) | νmax (cm⁻¹) | 3419, 1715, 1698, 1457, 1260, 1234, 1050, 796 rsc.org |
| UV (CH₃OH) | λmax (nm) | 209, 229, 258, 300 (sh) sulab.org |
Chemical Properties of Lynamicin D
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₇Cl₂N₃O₄ nih.gov |
| Molecular Weight | 482.3 g/mol nih.gov |
| IUPAC Name | dimethyl 3,4-bis(5-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate nih.gov |
| CAS Number | 861149-23-7 nih.gov |
| ChEBI ID | CHEBI:217024 nih.gov |
| Appearance | Solid (inferred) |
| Classification | Bisindole Alkaloid, Pyrrole (B145914) Alkaloid atlasofscience.orgnih.gov |
Biological Activities and Molecular Mechanisms of Action of Lynamicin D in Vitro and Pre Clinical Research
Antimicrobial Activity Profile
Lynamicin D, a member of the bisindole pyrrole (B145914) class of natural products, has demonstrated a significant antimicrobial profile in preclinical research. atlasofscience.org Isolated from marine actinomycetes, it exhibits activity against a range of pathogenic microbes. atlasofscience.orgsulab.org
Research has established that this compound and its related compounds possess broad-spectrum antibacterial properties, showing efficacy against both Gram-positive and Gram-negative organisms. sulab.org This activity is particularly noteworthy for its consistency across drug-sensitive and drug-resistant strains, highlighting its potential for addressing challenging infections. sulab.org
The compound has shown good potency against nosocomial pathogens like Staphylococci and Enterococci. sulab.org Specifically, its activity has been confirmed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). sulab.orgresearchgate.netmdpi.com Furthermore, this compound displays moderate activity against pathogens often implicated in community-acquired infections, including various Streptococci and Haemophilus species. sulab.orgresearchgate.netmdpi.com The minimum inhibitory concentration (MIC) values for the lynamicin series of compounds generally fall within the low micromolar range, indicating potent activity. atlasofscience.orgnih.gov
| Pathogen | Gram Stain | Noted Activity | MIC Range (Lynamicins A-D) |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-Positive | Good Potency | 1.8 - 9.5 µg/mL nih.gov |
| Enterococcus faecium (including VRE) | Gram-Positive | Good Potency sulab.org | |
| Streptococci | Gram-Positive | Moderate Activity sulab.orgresearchgate.netmdpi.com | |
| Haemophilus pathogens | Gram-Negative | Moderate Activity sulab.orgresearchgate.netmdpi.com | |
| Escherichia coli | Gram-Negative | Active researchgate.net | Not specified |
In addition to its antibacterial effects, this compound has been reported to possess antifungal properties. ontosight.ai Studies evaluating this compound and its analogues have demonstrated broad-spectrum fungicidal activity against several phytopathogenic fungi. dntb.gov.ua
| Fungal Pathogen | Activity Level at 50 µg/mL | Note |
|---|---|---|
| Rhizoctonia cerealis | High (>60% fungicidal activity) dntb.gov.ua | Activity observed for this compound and related analogues. dntb.gov.ua |
| Sclerotinia sclerotiorum | High (>60% fungicidal activity) dntb.gov.ua |
Mechanistic Interrogations at the Cellular and Molecular Level
Beyond its direct antimicrobial effects, the molecular mechanism of this compound has been a subject of detailed investigation. Research reveals that its biological activity is not limited to direct cytotoxicity but extends to the modulation of fundamental cellular processes like pre-mRNA splicing. researchgate.netnih.gov While it exhibits potent antimicrobial action, this compound has been found to have only a minor effect on the viability of various human tumor cell lines. atlasofscience.orgnih.gov
A key discovery in understanding this compound's mode of action is its ability to influence the intricate process of pre-mRNA splicing. atlasofscience.orgnih.gov This effect is mediated through its interaction with SR Protein Kinase 1 (SRPK1), a pivotal enzyme in the splicing pathway. researchgate.netnih.gov SRPK1 is a kinase that specifically phosphorylates the SR family of splicing factors, a post-translational modification that is crucial for their function and localization. molbiolcell.orgplos.org
Scientific evidence demonstrates that this compound's primary effect on the splicing machinery is the induction of SRPK1 expression. atlasofscience.orgnih.gov Treatment of cells with this compound leads to an upregulation in the cellular levels of the SRPK1 protein. researchgate.net This mechanism is distinct from direct enzymatic inhibition or activation; studies have shown that this compound does not affect the intrinsic kinase activity of SRPK1, nor does it alter its subcellular localization. atlasofscience.org The biological effect is therefore attributed to an increase in the total amount of the kinase available in the cell. atlasofscience.orgresearchgate.netnih.gov
By increasing the expression of SRPK1, this compound consequently affects both constitutive and alternative splicing. atlasofscience.orgresearchgate.netnih.gov SRPK1 is a key regulator of these processes, which are essential for generating mature messenger RNA (mRNA) from initial gene transcripts. nih.govresearchgate.net The correct splicing of pre-mRNAs is critical for normal gene expression. frontiersin.org
The impact of this compound on splicing has been demonstrated experimentally using minigene reporters. In these assays, this compound was found to affect the splicing patterns of the insulin, SRp20, and SMN2 minigenes in a manner similar to the overexpression of SRPK1 itself. atlasofscience.org This confirms that the observed splicing modulation is a direct downstream consequence of the induced SRPK1 expression. atlasofscience.orgnih.gov
Inhibition of Key Enzymatic Targets (In Silico and In Vitro Studies) of this compound
This compound, a bisindole pyrrole alkaloid isolated from the marine-derived actinomycete Streptomyces sp. SCSIO 03032, has been the subject of preclinical and in silico research to determine its biological activities and potential as a therapeutic agent. researchgate.netnih.gov A significant part of this research has focused on its interaction with various key enzymatic targets. Computational, or in silico, studies have been instrumental in predicting the inhibitory potential of this compound against a range of enzymes, identifying it as a promising candidate for further investigation. researchgate.netnih.gov These theoretical findings are complemented by targeted in vitro studies that explore the real-world molecular mechanisms of this compound.
Topoisomerase II Inhibition
In silico molecular docking simulations have identified this compound as a potent inhibitor of topoisomerase II. researchgate.netnih.gov These computational models predict a strong interaction between this compound and the enzyme. researchgate.net Topoisomerase II is a critical enzyme in DNA replication and organization, and its inhibitors are established anticancer agents. semanticscholar.org The predicted inhibitory activity of this compound suggests a potential mechanism for cytotoxic effects, although this is primarily based on computational analysis. researchgate.netnih.gov Further in vitro and preclinical studies are required to validate these in silico findings and quantify the inhibitory potency.
Cathepsin K Inhibition
This compound has been identified as a potent inhibitor of Cathepsin K in in silico studies. researchgate.netnih.gov Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a principal enzyme involved in bone resorption. orientjchem.orgopenarchives.gr Its inhibition is a therapeutic strategy for metabolic bone diseases like osteoporosis. orientjchem.org The molecular docking analysis suggests that this compound has a high affinity for the active site of Cathepsin K. researchgate.net As with other in silico findings, these results highlight a potential therapeutic application that awaits experimental verification to determine the precise inhibitory constants and mechanism of action.
Cytochrome P4503A4 Inhibition
Computational studies have also pinpointed this compound as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov CYP3A4 is a crucial enzyme in the metabolism of a large percentage of clinically used drugs. mdpi.commdpi.com Inhibition of this enzyme can lead to significant drug-drug interactions. mdpi.com The in silico evaluation of this compound suggests a strong potential for such interactions, a factor that would be critical in any future clinical development. researchgate.netnih.gov Experimental validation of this predicted inhibition is necessary to understand its real-world implications.
Aromatase P450 Inhibition
The enzymatic inhibitory profile of this compound, as predicted by in silico models, includes the potent inhibition of Aromatase P450 (CYP19A1). researchgate.netnih.gov Aromatase is the key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a cornerstone in the treatment of hormone-receptor-positive breast cancer. nih.govgoogle.com The predicted interaction of this compound with aromatase suggests a potential role in endocrine therapies, although this is currently a theoretical proposition based on molecular docking simulations. researchgate.net
Protein Kinase Inhibition
In silico studies have classified this compound as a potent protein kinase inhibitor. researchgate.netnih.gov This broad classification has been further investigated in specific in vitro studies. Research on the total synthesis of this compound has also shed light on its biological activity, revealing that it can modulate the splicing of pre-mRNAs. researchgate.netnih.gov This effect is attributed to the ability of this compound to alter the cellular levels of SR protein kinase 1 (SRPK1), a key kinase involved in both constitutive and alternative splicing. researchgate.netnih.gov Rather than directly inhibiting the kinase's activity, this compound appears to induce the expression of the SRPK1 gene. mdpi.com This finding presents a more nuanced mechanism of action than simple enzymatic inhibition, impacting cellular processes by altering the concentration of the kinase itself.
Histone Deacetylase Inhibition
This compound has been identified as a potent inhibitor of histone deacetylase (HDAC) in in silico evaluations. researchgate.netnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.govembopress.org HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis. embopress.org The predicted inhibitory activity of this compound against HDACs suggests a potential epigenetic mechanism of action, which warrants further experimental investigation. researchgate.netnih.gov
Data Tables
The following tables summarize the enzymatic inhibition findings for this compound based on available research.
Table 1: Summary of In Silico Enzymatic Inhibition of this compound
| Target Enzyme | Study Type | Finding | Source(s) |
| Topoisomerase II | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
| Cathepsin K | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
| Cytochrome P4503A4 | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
| Aromatase P450 | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
| Protein Kinase | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
| Histone Deacetylase | In Silico (Molecular Docking) | Potent Inhibitor | researchgate.netnih.gov |
Table 2: Summary of In Vitro Biological Activity of this compound
| Target Pathway/Enzyme | Study Type | Finding | Source(s) |
| Pre-mRNA Splicing | In Vitro | Modulates splicing of pre-mRNAs | researchgate.netnih.gov |
| SR Protein Kinase 1 (SRPK1) | In Vitro | Induces the expression of SRPK1 | mdpi.comresearchgate.net |
Antiproliferative Activity in Cellular Assays
This compound, a bis-indole pyrrole natural product, has been the subject of research to determine its potential as an anticancer agent. atlasofscience.org Investigations into its biological activities have included assessments of its antiproliferative effects on various cancer cell lines through in vitro cellular assays.
Assessment of Impact on Viability of Specific Cancer Cell Lines (e.g., HeLa, A549, T98G)
Research involving the synthetic total synthesis of this compound has facilitated the evaluation of its biological activity against several human tumor cell lines. atlasofscience.orgresearchgate.net Key studies have focused on its effects on the viability of HeLa (human cervix adenocarcinoma), A549 (human lung carcinoma), and T98G (human brain glioblastoma multiforme) cells. atlasofscience.orgresearchgate.net
Utilizing MTT assays to assess cell viability, it was observed that this compound did not significantly impact the viability of HeLa, A549, and T98G cells, even after treatment with various concentrations for 48 hours. atlasofscience.org This suggests that the compound has a minor effect on the direct viability of these specific cancer cell lines under the tested conditions. researchgate.net
Further research has indicated that the biological activity of this compound may not be primarily based on direct cytotoxicity. atlasofscience.orgresearchgate.net Instead, its mechanism of action appears to be linked to the modulation of pre-mRNA splicing. atlasofscience.orgnih.gov It has been shown to affect the splicing of minigenes for insulin, SRp20, and SMN2 in a manner similar to SRPK1 kinase, a key enzyme in the splicing process. atlasofscience.org this compound does not directly inhibit the activity or alter the subcellular localization of SRPK1, but rather induces the expression of SRPK1 protein levels within the cells. atlasofscience.org
An in silico molecular docking study also explored the potential of this compound as an anticancer agent, suggesting it could be a potent inhibitor of several drug target enzymes, including Topoisomerase II, Cathepsin K, Cytochrome P4503A4, Aromatase P450, protein kinase, and histone deacetylase. researchgate.net However, these computational predictions have not been fully translated into significant cytotoxic activity in the experimental cellular assays conducted to date. atlasofscience.orgresearchgate.net
Table 1: Effect of this compound on the Viability of Specific Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect on Viability | Citation |
|---|---|---|---|
| HeLa | Human Cervix Adenocarcinoma | Not significantly affected | atlasofscience.org |
| A549 | Human Lung Carcinoma | Not significantly affected | atlasofscience.org |
| T98G | Human Brain Glioblastoma Multiforme | Not significantly affected | atlasofscience.org |
Comparative Analysis of Cytotoxic Potency
A comparative analysis of the cytotoxic potency of this compound reveals that it exhibits low direct cytotoxicity against the tested cancer cell lines when compared to other established anticancer agents. atlasofscience.orgresearchgate.net While many bis-indole alkaloids are known for their potent biological activities, including antitumor effects, this compound's primary strength does not appear to lie in direct cell killing. atlasofscience.org For instance, other bis-indole alkaloids like staurosporine (B1682477) and rebeccamycin (B1679247) are known inhibitors of protein kinase C and topoisomerase I, respectively. atlasofscience.org
The evaluation of this compound's biological activity showed it has a minor effect on cell viability, which contrasts with its antimicrobial properties. researchgate.netnih.gov This distinction is important, as it suggests a specific mode of action that is not broadly cytotoxic to mammalian cancer cells. atlasofscience.orgresearchgate.net The lack of significant cytotoxic activity was also noted for the related compounds lynamicin F and lynamicin G. researchgate.net
Table 2: Comparative Cytotoxic Potency of this compound
| Compound | Target Cancer Cell Lines | Cytotoxic Potency | Primary Mechanism of Action | Citation |
|---|---|---|---|---|
| This compound | HeLa, A549, T98G | Low / Not significant | Modulation of pre-mRNA splicing via induction of SRPK1 kinase | atlasofscience.orgresearchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Lynamicin D and Its Analogues
Identification of Structural Moieties Critical for Biological Potency
Lynamicin D belongs to the bisindole pyrrole (B145914) class of natural products, which are noted for their potent biological activities. researchgate.netmdpi.com The core scaffold, consisting of a central pyrrole ring linked to two indole (B1671886) moieties, is a defining feature of this class and is considered critical for its activity. researchgate.net The pyrrole heterocycle is a common structural element in many natural compounds that exhibit significant biological activity, including antibacterial properties. researchgate.netmdpi.com
Impact of Specific Substituents (e.g., N-methyl group) on Activity Spectrum
The modification of peripheral functional groups on the core lynamicin scaffold has a profound impact on the compound's biological activity spectrum. This is clearly demonstrated by comparing lynamicins A-E with their naturally occurring analogues, lynamicins F and G. researchgate.net Lynamicins A-E exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), along with moderate activity against Streptococci and Haemophilus pathogens. nih.gov
A key structural difference is the presence of an N-methyl group on the pyrrole nitrogen in lynamicins F and G. researchgate.net This single modification appears to be responsible for a significant loss of biological potency. Studies have shown that lynamicin F and lynamicin G lack significant antibiotic activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com Furthermore, they also show no significant cytotoxic activity against cancer cell lines, which contrasts with the profiles of other related compounds. researchgate.netmdpi.com This suggests that the unsubstituted pyrrole nitrogen, capable of participating in hydrogen bonding, is a critical feature for the biological activity of the lynamicin family.
The table below summarizes the key structural differences and their impact on the activity of select lynamicin analogues.
| Compound | Key Structural Feature | Reported Biological Activity |
| This compound | Unsubstituted Pyrrole NH | Active against MRSA and VRE; modulates pre-mRNA splicing. nih.govnih.gov |
| Lynamicin F | N-methylated Pyrrole | No significant antibiotic or cytotoxic activity reported. researchgate.netmdpi.com |
| Lynamicin G | N-methylated Pyrrole | No significant antibiotic or cytotoxic activity reported. researchgate.netmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features, which can be quantified using physicochemical, electronic, or steric descriptors. wikipedia.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. medcraveonline.comdeeporigin.com
While specific, published QSAR models developed exclusively for this compound were not identified in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. A QSAR study on lynamicin analogues would involve several key steps:
Data Set Assembly: A series of lynamicin analogues with varying structural modifications would be synthesized, and their biological activities (e.g., antibacterial MIC values) would be measured experimentally. oncodesign-services.com
Descriptor Calculation: For each analogue, a large number of numerical descriptors representing its structural and physicochemical properties would be calculated using specialized software. researchgate.net
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the biological activity. wikipedia.orgresearchgate.net
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. wikipedia.org
QSAR approaches have been successfully applied to other classes of heterocyclic compounds, including pyrrole derivatives, to guide the optimization of lead compounds. mdpi.com For the lynamicin series, a QSAR model could help to predictively identify which substituents and at which positions would be most likely to enhance antibacterial potency or modulate the splicing activity, guiding the design of more effective analogues for future synthesis and testing. wikipedia.orgdeeporigin.com
Analytical Methodologies for Research and Characterization of Lynamicin D
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC)
High-performance liquid chromatography is a cornerstone technique for the purification and purity assessment of lynamicin D and for the isolation of its naturally occurring or synthetic analogues. The separation principle of HPLC relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For bisindole alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed.
In a typical RP-HPLC setup for this compound analysis, a nonpolar stationary phase, such as a C18-functionalized silica column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving complex mixtures containing this compound and its structurally similar analogues.
The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. High purity is essential for accurate biological and pharmacological studies. Preparative HPLC, which utilizes larger columns and higher flow rates, can be employed to isolate this compound analogues from crude extracts or synthetic reaction mixtures for further characterization.
Interactive Data Table: Illustrative HPLC Method Parameters for Bisindole Alkaloid Separation
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development for the analysis of bisindole alkaloids like this compound.
Advanced Mass Spectrometry Applications in Structural Research (e.g., LC-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides both separation and structural information, making it an invaluable tool for the characterization of natural products like this compound.
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound, allowing for the calculation of its exact molecular formula. This is achieved by measuring the mass with very high accuracy.
Tandem mass spectrometry (MS/MS) is employed for structural elucidation. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues about the compound's structure. For bisindole alkaloids, characteristic fragmentation patterns often involve the cleavage of the bonds linking the indole (B1671886) and pyrrole (B145914) rings. The analysis of these fragmentation patterns helps in confirming the core structure and identifying the positions of substituents in this compound and its analogues.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Interpretation |
| [M+H]⁺ | Calculated based on formula | Protonated molecule |
| Fragment 1 | Predicted value | Loss of a specific side chain |
| Fragment 2 | Predicted value | Cleavage of the pyrrole ring |
| Fragment 3 | Predicted value | Fragmentation of an indole ring |
The specific m/z values would be determined experimentally, but this table illustrates the expected data from an LC-MS/MS analysis of a compound like this compound.
Spectroscopic Methods for Real-time Monitoring of Interactions
Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Spectroscopic techniques that can monitor these interactions in real-time provide valuable kinetic and thermodynamic data.
UV-Visible (UV-Vis) Spectroscopy can be used to study the binding of this compound to macromolecules such as DNA or proteins. The interaction of a small molecule with a biological target can lead to changes in the absorption spectrum of the molecule, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). By titrating a solution of the target molecule with this compound and monitoring the changes in the UV-Vis spectrum, one can determine the binding affinity and stoichiometry of the interaction.
Fluorescence Spectroscopy is another sensitive technique for monitoring molecular interactions. If this compound is fluorescent or if it binds to a fluorescently labeled target, changes in fluorescence intensity, emission wavelength, or polarization upon binding can be monitored. For instance, Förster Resonance Energy Transfer (FRET) can be employed to measure the distance between this compound and a specific site on its target molecule, providing detailed structural information about the binding mode. These real-time measurements are critical for understanding the dynamics of this compound's biological activity.
Interactive Data Table: Hypothetical Spectroscopic Data for this compound Interaction with a Target Protein
| Technique | Parameter Monitored | Observation upon Binding | Inferred Information |
| UV-Vis Spectroscopy | Absorbance at 280 nm | Hyperchromic shift | Binding interaction confirmed |
| Fluorescence Spectroscopy | Tryptophan Emission Quenching | Decrease in fluorescence intensity | This compound binds near a tryptophan residue |
| Circular Dichroism (CD) | Change in secondary structure signal | Alteration in the CD spectrum | Conformational change in the protein upon binding |
This table provides illustrative examples of how spectroscopic methods could be used to study the interactions of this compound.
Future Research Directions and Potential Applications in Chemical Biology
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthetic pathway of lynamicin D, a chlorinated bisindole pyrrole (B145914) produced by the marine actinomycete Marinispora sp. NPS12745, has not yet been fully elucidated. nih.govacs.org Future research should prioritize the sequencing of the Marinispora sp. NPS12745 genome to identify the lynamicin biosynthetic gene cluster (BGC). The structures of lynamicins suggest they are derived from two tryptophan units. acs.org Therefore, the BGC is anticipated to encode a suite of enzymes responsible for the key steps in its assembly.
Key enzymatic steps likely involved in this compound biosynthesis include:
Tryptophan Halogenation: The presence of chlorine atoms on the indole (B1671886) rings of this compound points to the involvement of one or more halogenase enzymes. Identifying and characterizing these halogenases will be crucial for understanding the regioselectivity of chlorination.
Pyrrole Ring Formation: The central pyrrole ring is a key structural feature. The BGC is expected to contain genes for enzymes that catalyze the formation of this ring system from tryptophan-derived precursors.
Oxidative Coupling and Tailoring: The coupling of the two indole moieties and subsequent tailoring reactions, such as oxidations and methylations, are likely carried out by specific enzymes within the cluster.
By identifying and characterizing these enzymes, it may become possible to harness them for the biocatalytic production of this compound and its analogs. Furthermore, understanding the regulatory elements within the BGC could enable the overexpression of this compound in its native producer or a heterologous host.
Rational Design and Synthesis of Novel Analogues with Enhanced Bioactivities
The total synthesis of this compound has been successfully achieved, providing a platform for the rational design and synthesis of novel analogs with potentially enhanced biological activities. nih.gov A key step in the reported synthesis is a Suzuki coupling to construct the bisindole pyrrole skeleton. atlasofscience.org This synthetic accessibility opens the door to systematic structure-activity relationship (SAR) studies.
Future synthetic efforts could explore modifications at various positions of the this compound scaffold:
Alteration of Halogenation Patterns: The number and position of chlorine atoms on the indole rings could be varied to investigate their influence on antimicrobial and other biological activities.
Derivatization of the Indole Nitrogen: The indole nitrogens could be functionalized with different groups to modulate the compound's physicochemical properties, such as solubility and cell permeability.
A biomimetic synthetic approach to 3,4-diindolylpyrrole-2,5-dicarboxylate derivatives, including this compound, has also been explored, which could provide an efficient route to a variety of analogs. rsc.org By systematically synthesizing and evaluating a library of this compound analogs, it will be possible to identify key structural features required for potent and selective bioactivity, leading to the development of second-generation compounds with improved therapeutic potential. A study on chlorinated bis-indole alkaloids revealed that the chlorine atom at the C-6″ position could be pivotal for their bioactivities, providing a starting point for chemical modifications.
Comprehensive Mechanistic Investigations of Intracellular Targets and Pathways
This compound has been shown to exhibit its biological effects through a novel mechanism of action involving the modulation of pre-mRNA splicing. nih.gov Specifically, it has been demonstrated that this compound induces the expression of Serine/Arginine-rich Splicing Factor Kinase 1 (SRPK1), a key regulator of both constitutive and alternative splicing. nih.govatlasofscience.org This finding is significant as it suggests that this compound does not directly inhibit a single enzymatic target but rather perturbs a fundamental cellular process.
However, many questions regarding its precise mechanism of action remain unanswered. Future research should focus on:
Identifying the Direct Intracellular Target(s): While this compound induces SRPK1 expression, it is not known if it directly binds to SRPK1 or an upstream regulator. Affinity chromatography, proteomics, and other chemical biology approaches could be employed to identify the direct binding partners of this compound within the cell.
Elucidating the Pathway of SRPK1 Induction: The signaling pathway through which this compound leads to the upregulation of SRPK1 needs to be delineated. This could involve studies on transcriptional regulation, mRNA stability, and protein translation of SRPK1 in the presence of this compound.
Investigating the Global Effects on Splicing: The impact of this compound-induced SRPK1 expression on the broader cellular splicing landscape should be investigated using transcriptomic approaches such as RNA-sequencing. This will provide a comprehensive view of the downstream effects of this compound on gene expression.
A thorough understanding of the intracellular targets and pathways affected by this compound will be critical for its development as a therapeutic agent and as a chemical probe to study the complex process of mRNA splicing.
Preclinical Development for Specific Therapeutic Applications (e.g., Antimicrobial, Antiparasitic Lead Compound)
The potent biological activities of this compound make it a promising candidate for preclinical development as a therapeutic lead compound, particularly in the areas of infectious diseases.
Antimicrobial Lead Compound:
Lynamicins have demonstrated broad-spectrum antimicrobial activity against a panel of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govsulab.org Notably, they are active against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The unique mode of action of this compound, targeting splicing regulation, suggests that it may be less susceptible to existing resistance mechanisms that affect many current antibiotics.
Future preclinical development should involve:
In-depth evaluation of its antimicrobial spectrum against a wider range of clinically relevant pathogens.
Determination of its in vivo efficacy in animal models of bacterial infection.
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
Antiparasitic Lead Compound:
Recent research has unveiled the promising antiparasitic properties of spiroindimicins, a class of compounds that are biosynthetically related to and can be synthesized from this compound. rsc.orgnih.gov Spiroindimicins have shown activity against the parasites responsible for major human diseases, including:
Trypanosoma brucei (causes African trypanosomiasis)
Plasmodium falciparum (causes malaria)
Leishmania amazonensis (causes leishmaniasis) nih.gov
Given the structural and biosynthetic relationship between lynamicins and spiroindimicins, it is highly plausible that this compound itself or its rationally designed analogs could serve as valuable lead compounds for the development of novel antiparasitic drugs. Further investigation into the antiparasitic activity of this compound and its derivatives is therefore a high-priority research direction.
Table of Antimicrobial Activity of Lynamicins
| Pathogen | Lynamicin A | Lynamicin B | Lynamicin C | This compound | Lynamicin E |
| Staphylococcus aureus (MSSA) | 4 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Staphylococcus aureus (MRSA) | 4 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Enterococcus faecium (VRE) | 8 µg/mL | 4 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| Haemophilus influenzae | 16 µg/mL | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| Escherichia coli | 32 µg/mL | 16 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| Data is presented as Minimum Inhibitory Concentration (MIC) and is based on findings from McArthur et al., 2008. |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying lynamicin D in complex microbial extracts?
- Methodological Answer : Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with the following parameters:
- Retention Time : 10.99 minutes
- Mass-to-Charge Ratio (m/z) : 482.0669 (observed [M+H]⁺) and 481.0591 (calculated mass)
- UV Absorption : 244 nm (indicative of conjugated aromatic systems) .
- Validation : Compare with co-eluted standards and confirm via tandem MS fragmentation patterns.
Q. How can the structural features of this compound be distinguished from other lynamicin analogs?
- Methodological Answer :
- Core Structure : this compound contains a halogenated pyrrole-indole skeleton with a chlorine substituent at the R position (vs. hydrogen in lynamicin A or bromine in marinopyrrole B) .
- Key Differentiators :
- Molecular weight (482.0669 Da) and halogenation pattern.
- Chromatographic behavior (retention time 10.99 min vs. 10.86 min for lynamicin A) .
Q. What are the primary natural sources of this compound, and how can they be prioritized for isolation?
- Methodological Answer :
- Source : Marine-derived Streptomyces spp., particularly strains from sediment microbiomes .
- Isolation Strategy :
Screen extracts using bioactivity-guided fractionation (e.g., antimicrobial or mRNA splicing assays).
Prioritize strains with genomic clusters for halogenase and polyketide synthase genes .
Advanced Research Questions
Q. What experimental strategies are effective for the total synthesis of this compound?
- Methodological Answer :
Halogenation : Introduce chlorine via late-stage electrophilic substitution.
Macrocyclization : Use Suzuki-Miyaura coupling to form the pyrrole-indole core.
Validation : Compare synthetic and natural product NMR spectra (e.g., chemical shifts).
- Challenges : Stereochemical control during macrocycle formation and halogen positioning.
Q. How does this compound modulate pre-mRNA splicing, and what mechanistic assays can validate this?
- Methodological Answer :
- Proposed Mechanism : Upregulation of SRPK1 kinase, which phosphorylates splicing factors .
- Assay Design :
In Vitro : Use luciferase reporters with splice-sensitive constructs.
Cellular : Knockdown SRPK1 via siRNA and measure splicing efficiency via RNA-seq.
Dose-Response : Test this compound at 0.1–10 µM and quantify splice variants via qPCR .
Q. How can contradictory bioactivity data (e.g., lack of antimicrobial activity in some lynamicins) be reconciled?
- Methodological Answer :
- Variables to Test :
Assay Conditions : pH, temperature, and bacterial growth phase.
Structural Modifications : Compare halogenation (e.g., this compound vs. non-chlorinated analogs).
- Example : Lynamicins F/G showed no activity in standard MIC assays but may require eukaryotic targets .
Q. What experimental design principles apply when developing bioassays for this compound’s non-canonical targets?
- Methodological Answer :
- Controls : Include positive controls (e.g., known splicing inhibitors) and vehicle-treated samples.
- Multi-Omics Integration : Pair RNA-seq with proteomics to identify off-target effects.
- Dose Optimization : Use IC₅₀ values from kinase assays (e.g., SRPK1 inhibition) to guide in vivo dosing .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?
- Feasibility : Prioritize questions with available tools (e.g., this compound synthesis protocols).
- Novelty : Explore understudied mechanisms (e.g., splicing vs. traditional antimicrobial pathways).
- Relevance : Link to disease models where splicing dysregulation is critical (e.g., cancer).
Guidance for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
